![molecular formula C9H8N2O2 B224200 4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one](/img/structure/B224200.png)
4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one (also known as PMP) is a heterocyclic compound that has gained considerable attention in recent years due to its potential applications in various fields of scientific research. This compound is a derivative of pyrido[1,2-a]pyrimidine, which is a class of compounds that has been extensively studied for their biological activities. The unique structure and properties of PMP make it an attractive candidate for use in various research applications.
Wirkmechanismus
The mechanism of action of PMP is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. PMP has been shown to inhibit the production of ROS, which are known to play a key role in the development of various diseases. PMP has also been shown to modulate various signaling pathways, including the MAPK and NF-κB pathways, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
PMP has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that PMP can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that PMP can reduce oxidative stress, inflammation, and tissue damage in various animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PMP in lab experiments is its potent antioxidant and anti-inflammatory properties. This makes it an attractive candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using PMP in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of PMP. One area of research is the development of new drugs based on PMP for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of PMP, which could lead to the development of new therapeutic targets. Additionally, the use of PMP in combination with other compounds could lead to the development of more effective treatments for various diseases. Finally, the development of new methods for the synthesis of PMP could lead to the production of higher yields with greater purity, making it easier to work with in lab experiments.
Synthesemethoden
The synthesis of PMP can be achieved through a multi-step process involving the reaction of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent oxidation. This process has been optimized to produce high yields of PMP with high purity. The synthesis of PMP has also been achieved using other methods, such as the reaction of 2-aminopyridine with malonic acid and subsequent cyclization.
Wissenschaftliche Forschungsanwendungen
PMP has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of PMP is in the field of medicinal chemistry. PMP has been shown to possess potent antioxidant and anti-inflammatory properties, making it a potential candidate for the development of new drugs for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Eigenschaften
Produktname |
4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one |
|---|---|
Molekularformel |
C9H8N2O2 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-7-10-8(12)4-9(13)11(7)5-6/h2-5,13H,1H3 |
InChI-Schlüssel |
HZXGZGRJELIMMB-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CN2C(=NC(=O)C=C2O)C=C1 |
SMILES |
CC1=CN2C(=NC(=O)C=C2O)C=C1 |
Kanonische SMILES |
CC1=CN2C(=NC(=O)C=C2O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)
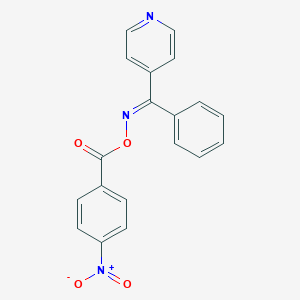
![2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B224125.png)
![N-[(4-acetylphenyl)carbamothioyl]propanamide](/img/structure/B224126.png)
![N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B224128.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B224129.png)
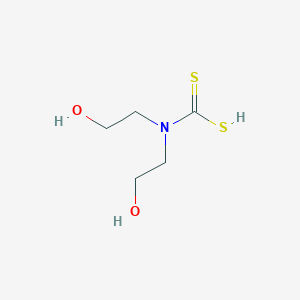
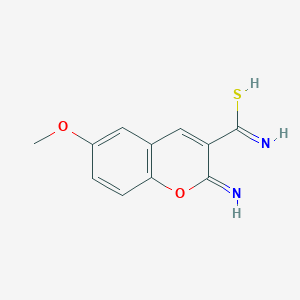
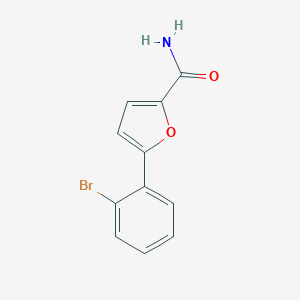
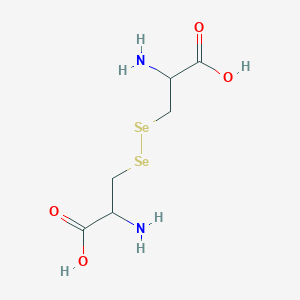
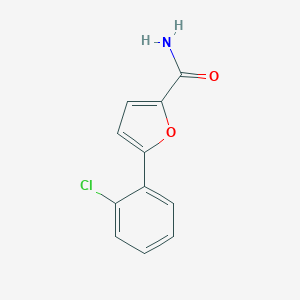
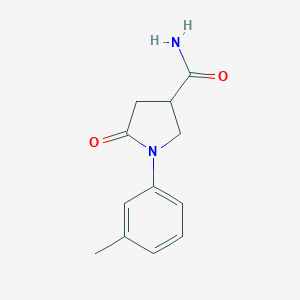
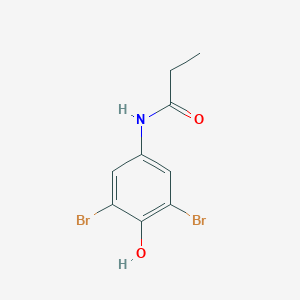
![4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B224167.png)